6-Fluoroisoquinoline-1-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of 6-Fluoroisoquinoline-1-carboxylic acid and its structural analogues has been reviewed in the literature . Synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed . The enzymatic synthesis of fluorinated compounds involves two main strategies: (1) C-F bonds are directly formed to obtain fluorine-containing compounds, and (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis
The molecular structure of 6-Fluoroisoquinoline-1-carboxylic acid consists of a carboxyl functional group, CO2H, attached to a fluorinated isoquinoline . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids, such as 6-Fluoroisoquinoline-1-carboxylic acid, generally undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . The carbonyl group (C=O) gets polarized, since oxygen is more electronegative than carbon and pulls the electron density towards itself .Physical And Chemical Properties Analysis
Carboxylic acids exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The extent and location of fluorine substitution in the surfactant affect the surfactant properties .Scientific Research Applications
Organic Synthesis
6-Fluoroisoquinoline-1-carboxylic acid serves as a versatile building block in organic synthesis. Its fluoro group increases its reactivity, making it a valuable intermediate for constructing complex molecules. It’s particularly useful in synthesizing heterocyclic compounds, which are prevalent in many pharmaceuticals .
Nanotechnology
In nanotechnology, carboxylic acids like 6-Fluoroisoquinoline-1-carboxylic acid can modify the surface of nanoparticles. This modification enhances the dispersion and incorporation of these particles into various matrices, which is crucial for developing advanced materials with specific properties .
Polymer Chemistry
The carboxylic acid group of 6-Fluoroisoquinoline-1-carboxylic acid can react with various monomers to form polymers. These polymers can have unique properties such as increased strength, thermal stability, or chemical resistance, making them suitable for specialized applications .
Medicinal Chemistry
6-Fluoroisoquinoline-1-carboxylic acid can be used to synthesize fluoroquinolones, a class of antibiotics. These compounds are effective against a broad range of bacterial infections and are particularly valuable in treating drug-resistant strains .
Mechanism of Action
Target of Action
It’s structurally related to fluoroquinolones, a class of antibiotics that primarily target bacterial dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, which share a similar structure, function by binding to the enzyme-dna complex, stabilizing dna strand breaks created by dna gyrase and topoisomerase iv . This binding blocks the progress of the replication fork, inhibiting DNA synthesis and leading to bacterial cell death .
Biochemical Pathways
Fluoroquinolones are known to interfere with the dna supercoiling process, disrupting dna replication and transcription .
Pharmacokinetics
It has been reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Fluoroquinolones, which share a similar structure, cause bacterial cell death by inhibiting dna synthesis .
properties
IUPAC Name |
6-fluoroisoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTAZJOMYWXIER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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